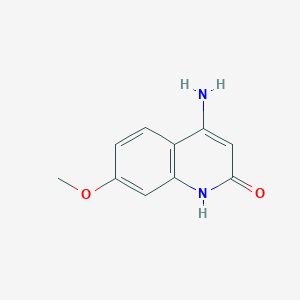

4-Amino-7-methoxyquinolin-2(1H)-one

Description

Properties

CAS No. |

269742-35-0 |

|---|---|

Molecular Formula |

C10H10N2O2 |

Molecular Weight |

190.20 g/mol |

IUPAC Name |

4-amino-7-methoxy-1H-quinolin-2-one |

InChI |

InChI=1S/C10H10N2O2/c1-14-6-2-3-7-8(11)5-10(13)12-9(7)4-6/h2-5H,1H3,(H3,11,12,13) |

InChI Key |

CLWYVRVSENTTNP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-methoxyquinoline-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclization to form the quinoline core . Another approach involves the use of transition metal-catalyzed reactions, which can offer higher yields and selectivity .

Industrial Production Methods

Industrial production methods for 4-Amino-7-methoxyquinoline-2-one often utilize green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-methoxyquinoline-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, often using halogenating agents or nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halogenating agents, various nucleophiles for substitution reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield various reduced derivatives of the quinoline core .

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives, including 4-amino-7-methoxyquinolin-2(1H)-one, exhibit significant antimicrobial properties. Research indicates that compounds with a quinoline scaffold can act against various pathogens, including bacteria and fungi. For instance, quinolin-4-ones have been identified as effective antibiotics and antifungal agents, contributing to their potential use in treating infections caused by resistant strains of bacteria .

Anticancer Potential

The anticancer properties of 4-amino-7-methoxyquinolin-2(1H)-one are particularly notable. Studies have shown that derivatives of quinoline can induce apoptosis in cancer cells. For example, certain analogs have demonstrated high potency against human cancer cell lines, such as HL-60 and COLO 205, with mechanisms involving disruption of microtubule assembly and induction of cell cycle arrest . The compound's ability to inhibit key proteins involved in cancer cell proliferation further emphasizes its therapeutic potential.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-amino-7-methoxyquinolin-2(1H)-one involves various chemical reactions that allow for the modification of the quinoline scaffold to enhance its biological activity. Structure-activity relationship studies have been conducted to identify which substitutions on the quinoline ring improve efficacy against specific targets .

| Substituent | Effect on Activity | Target |

|---|---|---|

| -OH | Increases solubility | Antimicrobial |

| -Cl | Enhances potency | Anticancer |

| -MeO | Improves selectivity | Antiviral |

Antiviral Properties

Recent studies suggest that compounds similar to 4-amino-7-methoxyquinolin-2(1H)-one may possess antiviral properties, particularly against viruses like HIV. The mechanism typically involves inhibition of viral integrase enzymes, thereby preventing viral replication .

Cystic Fibrosis Treatment

Some quinoline derivatives have been explored for their potential in treating cystic fibrosis by improving chloride ion transport across cell membranes, thereby addressing one of the underlying causes of the disease .

Case Studies

Several case studies illustrate the effectiveness of 4-amino-7-methoxyquinolin-2(1H)-one and its analogs:

- Study on Cancer Cell Lines : A recent investigation tested various derivatives against a panel of cancer cell lines and found that specific modifications resulted in compounds with IC50 values below 1 μM without affecting normal cells .

- Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial activity of synthesized quinoline derivatives against resistant bacterial strains, demonstrating promising results that support further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 4-Amino-7-methoxyquinoline-2-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in bacteria .

Comparison with Similar Compounds

Structural Comparisons

Quinolin-2(1H)-one derivatives vary in substituent type and position, significantly influencing their physicochemical and biological properties. Below is a comparative analysis:

Physicochemical Properties

- Solubility: Amino groups improve aqueous solubility (e.g., 4-Amino-7-methoxy vs. 4-Hydroxy-7-methoxy derivatives) .

- Lipophilicity : Methoxy and phenyl groups increase logP values, enhancing membrane permeability but reducing solubility .

- Stability : Methyl and ethyl substituents (e.g., 8-CH₃, 1-CH₂CH₃) improve metabolic stability by blocking oxidative pathways .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-Amino-7-methoxyquinolin-2(1H)-one derivatives?

- Methodology : Derivatives are synthesized via condensation reactions. For example, refluxing carbaldehyde derivatives with amines (e.g., guanidine hydrochloride) in ethanol under basic conditions (KOH) yields substituted quinolinones. Purification involves neutralization with HCl and crystallization .

- Example :

| Substrate | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Carbaldehyde + guanidine HCl | Ethanol, KOH, reflux (4h) | 64% | |

| Carbaldehyde + ethylenediamine | Ethanol, reflux (15min) | 77% |

Q. Which spectroscopic techniques are critical for characterizing quinolinone derivatives?

- Key Methods :

- IR Spectroscopy : Identifies hydrogen-bonded C=O (1625–1663 cm⁻¹) and C=N (1620 cm⁻¹) stretches .

- NMR : Distinguishes aromatic protons (δ 6.99–8.18 ppm) and methyl groups (δ 3.59 ppm) .

- Mass Spectrometry : Confirms molecular ion peaks (e.g., m/z 297 for M⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve the structural ambiguities of 4-substituted quinolinones?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction with programs like COLLECT .

- Structure Solution : Employ SHELXD for phase determination and SHELXL for refinement, accounting for hydrogen bonding and torsion angles .

- Visualization : Generate ORTEP diagrams (e.g., via ORTEP-III) to illustrate molecular geometry and packing .

Q. How can researchers address contradictions in spectroscopic or biological activity data for quinolinone analogs?

- Strategies :

- Cross-Validation : Combine NMR, IR, and mass spectrometry to confirm functional groups .

- Computational Modeling : Use density functional theory (DFT) to predict NMR shifts or docking studies to explain bioactivity variations .

- Replicate Synthesis : Standardize reaction conditions (solvent, temperature) to minimize yield discrepancies .

Q. What methodologies optimize substituent effects on biological activity in quinolinone derivatives?

- Approach :

- Substituent Screening : Synthesize analogs with varying groups (e.g., 4-chloro, 4-amino) and test antimicrobial or anticancer activity .

- SAR Analysis : Correlate electronic (Hammett σ) or steric parameters with bioactivity using regression models .

Data Analysis Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.